molecular formula C8H6FNO2 B8472173 1-Fluoro-2-isocyanato-4-methoxybenzene

1-Fluoro-2-isocyanato-4-methoxybenzene

Cat. No.: B8472173
M. Wt: 167.14 g/mol
InChI Key: AUSGZUSFZWKICY-UHFFFAOYSA-N
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Description

1-Fluoro-2-isocyanato-4-methoxybenzene is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Building Block for Organic Synthesis

1-Fluoro-2-isocyanato-4-methoxybenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its isocyanate functional group allows it to participate in various reactions, including:

  • Urea Formation : Reacts with amines to form ureas, which are important in pharmaceuticals and agrochemicals.
  • Carbamate Synthesis : Can react with alcohols to produce carbamates, widely used as pesticides and pharmaceuticals.
  • Polymer Production : Used in the synthesis of polyurethanes, contributing to materials with unique properties.

Table 1: Summary of Reactions Involving this compound

Reaction TypeProducts FormedApplications
Reaction with AminesUreasPharmaceuticals, agrochemicals
Reaction with AlcoholsCarbamatesPesticides, pharmaceuticals
PolymerizationPolyurethanesSpecialty materials

Medicinal Chemistry

Research has indicated potential applications of this compound in drug development. Its structure allows for modifications that can enhance biological activity:

  • Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 1.30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity.

Case Study: Anticancer Activity

A study focused on the effects of this compound on MCF-7 cells revealed:

  • Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle at the S phase.
  • IC50 Value : Approximately 1.30 µM, compared to standard treatments like SAHA (17.25 µM).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.30Induction of apoptosis
A54925Inhibition of glycolysis
HeLa20Disruption of metabolic pathways

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials with unique properties:

  • Specialty Polymers : The compound's reactivity enables the creation of polymers with tailored functionalities.

Mechanistic Insights

The reactivity of the isocyanate group is a focal point for understanding its applications:

  • Electrophilic Nature : The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amino acids in proteins, making it useful for biomolecule modification.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-2-isocyanato-4-methoxybenzene

InChI

InChI=1S/C8H6FNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

AUSGZUSFZWKICY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Z)-1-(2-Amino-1,2-dicyanovinyl)-3-(2-fluoro-5-methoxyphenyl)urea. 2-Fluoro-5-methoxybenzoic acid (0.62 g, 3.62 mmol) was dissolved in CH2Cl2 (15 mL) and DMF (0.5 mL). Oxalyl chloride (0.38 mL, 4.32 mmol) was added dropwise. The mixture was stirred for another 15 min. The reaction was concentrated and then taken up in dioxane (10 mL). Sodium azide (0.26 g, 3.96 mmol) in water/dioxane (1:1 v/v, 10 mL) was added to the acid chloride at 0° C. The mixture was stirred for 10 min. The reaction was partitioned between EtOAc and water. The layers were shaken and separated. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude acyl azide was filtered through a silica gel plug (90% Hexanes in EtOAc. The filtrate was concentrated. The purified acyl azide was dissolved in toluene and stirred at 100° C. for 1 h. The toluene solution was concentrated to afford 1-fluoro-2-isocyanato-4-methoxybenzene in quantitative yield. 1-Fluoro-2-isocyanato-4-methoxybenzene (0.6 g, 3.62 mmol) was reacted with 2,3-diaminomaleonitrile (0.39 g, 3.62 mmol) according to General Procedure A to afford the title compound. MS (ESI) m/z 276.4 [M+1]+.
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15 mL
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0.38 mL
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0.26 g
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acid chloride
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0.5 mL
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